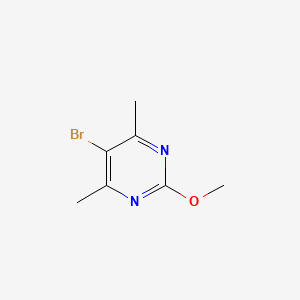

5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4-6(8)5(2)10-7(9-4)11-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUOIPSVQZSKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxy 4,6 Dimethyl Pyrimidine and Analogous Pyrimidine Derivatives

Precursor Synthesis and Strategic Functionalization

The foundational step in synthesizing the target compound is the creation of the core pyrimidine (B1678525) ring bearing the required methyl and methoxy (B1213986) substituents. This precursor is then subjected to specific halogenation conditions to yield the final product.

The most common and efficient route for constructing the 4,6-dimethylpyrimidine (B31164) skeleton involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related derivative. For the synthesis of the 2-hydroxy-4,6-dimethylpyrimidine precursor, acetylacetone (B45752) (2,4-pentanedione) is reacted with urea (B33335). google.comgoogle.com This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrogen chloride, in a lower alcohol solvent like ethanol. google.comgoogle.com

The resulting 2-hydroxy-4,6-dimethylpyrimidine serves as a versatile intermediate. The hydroxyl group at the C-2 position can then be converted to the target methoxy group, as detailed in section 2.1.3, to yield 2-methoxy-4,6-dimethylpyrimidine (B83849), the direct precursor for the subsequent bromination step.

The introduction of a bromine atom at the C-5 position of the 2-methoxy-4,6-dimethylpyrimidine ring is a critical step that requires precise control of regioselectivity. The electronic nature of the substituted pyrimidine ring governs the position of electrophilic attack. The methoxy group at C-2 and the methyl groups at C-4 and C-6 are electron-donating, thereby activating the ring towards electrophilic substitution, with the C-5 position being the most nucleophilic site.

Several reagents are effective for the direct bromination of activated pyrimidine rings at the C-5 position. N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH or DBH) are among the most widely used due to their efficiency and handling advantages over elemental bromine. fiu.eduorganic-chemistry.orgwikipedia.org

N-Bromosuccinimide is a versatile reagent for electrophilic bromination of electron-rich aromatic and heterocyclic systems. wikipedia.orgnih.gov The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF) or a halogenated hydrocarbon like carbon tetrachloride (CCl4). fiu.eduresearchgate.net In some cases, a radical initiator like benzoyl peroxide may be used, although for activated systems, the reaction can proceed via an electrophilic pathway. researchgate.net

1,3-Dibromo-5,5-dimethylhydantoin is another highly effective brominating agent, capable of delivering two bromine equivalents. nih.govgoogle.com It facilitates smooth bromination of pyrimidine derivatives at the C-5 position in aprotic solvents such as dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or DMF at ambient temperatures. fiu.edunih.gov The reaction conditions can be optimized by adjusting temperature and reaction time to achieve high yields. nih.gov

| Reagent | Abbreviation | Typical Solvents | Key Features | Citations |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | DMF, CCl₄, CH₃CN | Widely used for electrophilic and radical brominations; can be purified by recrystallization. | fiu.eduorganic-chemistry.orgwikipedia.orgnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH / DBH | CH₂Cl₂, CH₃CN, DMF | Efficient source of electrophilic bromine; reaction efficiency can be enhanced with Lewis acids. | fiu.edunih.govgoogle.commdpi.com |

The regioselective bromination at the C-5 position of 2-methoxy-4,6-dimethylpyrimidine is governed by the principles of electrophilic aromatic substitution. The pyrimidine ring itself is electron-deficient, but the presence of electron-donating substituents (the C-2 methoxy and C-4/C-6 methyl groups) increases the electron density of the ring, making it susceptible to electrophilic attack.

The mechanism proceeds through the attack of the electron-rich C-5 position on an electrophilic bromine species (Br⁺), which is generated from the brominating agent (e.g., NBS or DBDMH). nih.gov This attack forms a cationic reaction intermediate known as an arenium ion or sigma complex (also referred to as a Wheland intermediate). nih.gov This intermediate is stabilized by resonance, with the positive charge delocalized over the pyrimidine ring. The final step is the rapid loss of a proton (H⁺) from the C-5 position to a base, restoring the aromaticity of the ring and yielding the 5-bromo-pyrimidine product. nih.gov The strong directing effect of the existing substituents ensures that bromination occurs almost exclusively at the C-5 position. researchgate.net

The efficiency of the bromination reaction, particularly with agents like 1,3-Dibromo-5,5-dimethylhydantoin, can be significantly enhanced by the addition of Lewis acids. fiu.edunih.gov Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or Zirconium(IV) chloride (ZrCl₄) can act as catalysts. nih.govnih.gov

The Lewis acid is thought to coordinate with the brominating agent, typically at a carbonyl oxygen or a nitrogen atom. This coordination polarizes the nitrogen-bromine bond, making the bromine atom more electron-deficient and thus a more potent electrophile. nih.gov This activation accelerates the rate of electrophilic attack on the pyrimidine ring, often leading to higher yields and shorter reaction times, even at ambient temperatures. nih.govnih.gov In some cases, Brønsted acids have also been noted to increase the reactivity of DBDMH in aromatic brominations. fiu.edunih.gov

The installation of the methoxy group at the C-2 position is a key functionalization step in the synthesis of the precursor. This is typically achieved after the formation of the main pyrimidine ring. A common strategy involves the conversion of an intermediate like 2-hydroxy-4,6-dimethylpyrimidine into a better leaving group, which is then substituted by a methoxide (B1231860) source.

Directed Introduction of Halogen Functionality at the C-5 Position of Pyrimidine Ring Systems

Advanced and Sustainable Synthetic Approaches for Pyrimidine Frameworks

The synthesis of pyrimidine frameworks, central to many pharmaceutical and biologically active compounds, has evolved significantly to meet the demands of efficiency, sustainability, and complexity. Modern approaches are increasingly focused on environmentally benign methods and the rapid construction of molecular diversity.

Application of Green Chemistry Methodologies in Pyrimidine Synthesis

Green chemistry principles have been instrumental in revolutionizing the synthesis of pyrimidine derivatives by promoting methodologies that are more environmentally friendly and economically viable. rasayanjournal.co.in Traditional synthesis methods often rely on hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in In contrast, green approaches aim to reduce waste, minimize the use of harmful substances, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com

Key green chemistry techniques applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. powertechjournal.comnih.gov It has become a powerful tool for constructing various heterocyclic scaffolds, including pyrimidines. powertechjournal.com

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can activate reactions, enhancing efficiency and sometimes enabling reactions to proceed without the need for a catalyst. nih.goveurekaselect.com

Solvent-Free Reactions: Conducting reactions without a solvent, or "grindstone chemistry," minimizes the use and disposal of volatile organic compounds, which are often toxic and environmentally damaging. researchgate.net This technique is both economical and eco-friendly. powertechjournal.com

Use of Green Catalysts and Solvents: The development of reusable, heterogeneous, and metal-free catalysts, such as organocatalysts or ionic liquids, has provided greener alternatives to traditional catalysts. powertechjournal.com Furthermore, the use of environmentally benign solvents like water or magnetized deionized water is gaining traction. eurekaselect.com

Biocatalysis: Employing enzymes as catalysts offers high selectivity and operates under mild conditions, presenting a sustainable option for pyrimidine synthesis. powertechjournal.com

These methodologies not only reduce the environmental footprint of chemical synthesis but also often result in improved reaction efficiency and simplified product workup procedures. rasayanjournal.co.in

Table 1: Overview of Green Chemistry Methodologies in Pyrimidine Synthesis

| Methodology | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, enhanced reaction rates. powertechjournal.com |

| Ultrasound Activation | Application of ultrasonic waves to promote chemical reactions. | Shorter reaction times, improved yields, catalyst-free options. nih.goveurekaselect.com |

| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent, often by grinding solid reactants together. | Reduces solvent waste, lowers costs, simplifies purification. powertechjournal.comresearchgate.net |

| Green Catalysts | Use of reusable, non-toxic, or biodegradable catalysts (e.g., ionic liquids, organocatalysts, biocatalysts). | Minimizes hazardous waste, improves sustainability. powertechjournal.com |

Multicomponent Reaction Strategies for the Construction of Pyrimidine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single, one-pot operation to form a complex product. orgchemres.orgmdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. orgchemres.orgacs.org MCRs are particularly well-suited for constructing heterocyclic systems like pyrimidines. mdpi.com

A notable example is the iridium-catalyzed multicomponent synthesis that forms pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.com This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, highlighting its sustainable nature. acs.orgbohrium.com The process is highly regioselective, allowing for the creation of unsymmetrically substituted pyrimidines with yields of up to 93%. acs.orgbohrium.com

The Biginelli reaction, a well-known MCR, synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.netmdpi.com This reaction and its variations are foundational in pyrimidine chemistry.

The advantages of MCRs include:

High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.

Molecular Diversity: By simply varying the individual starting components, a wide range of different pyrimidine derivatives can be easily synthesized. mdpi.com

These characteristics make MCRs a cornerstone of modern synthetic strategy, especially in academic and industrial settings for the production of medicinally relevant molecules. orgchemres.org

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |

| Iridium-Catalyzed Synthesis | Amidine, up to three different alcohols | PN5P-Ir-pincer complexes | Highly substituted, unsymmetrical pyrimidines. acs.orgbohrium.com |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, urea/thiourea | Acid or Lewis acid catalyst | 3,4-dihydropyrimidin-2(1H)-ones. researchgate.netmdpi.com |

| Pseudo Five-Component Reaction | Methyl aryl ketone, aromatic aldehyde (2 equiv.), ammonium (B1175870) acetate (B1210297) (2 equiv.) | Triflic acid | Substituted pyrimidines. mdpi.com |

Scalability and Process Optimization Considerations in Pyrimidine Synthesis

Translating a synthetic route from a laboratory setting to a large-scale industrial process presents significant challenges. Process optimization is crucial to ensure that the synthesis is safe, cost-effective, robust, and environmentally responsible. For pyrimidine derivatives, moving from gram to multi-gram or kilo-scale production requires careful re-evaluation of the entire synthetic route. nih.govacs.org

Key considerations for scalability and optimization include:

Safety: Reagents and reaction conditions that are manageable on a small scale can pose significant safety hazards at a larger scale. For instance, reactions involving highly exothermic steps or toxic intermediates require rigorous safety protocols and engineering controls. acs.org

Cost and Availability of Starting Materials: The cost of raw materials becomes a dominant factor in large-scale synthesis. The ideal process uses inexpensive and readily available starting materials. acs.org

Reaction Conditions: Optimization involves adjusting parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety and minimizing energy consumption.

Purification Methods: Chromatographic separations, common in laboratory research, are often impractical and costly at an industrial scale. acs.org Developing processes that yield products pure enough to be isolated by crystallization or simple extraction is highly desirable. nih.govacs.org For example, an improved process for 2'-O-(2-methoxyethyl)-pyrimidines replaced traditional purification with a continuous extraction method to facilitate large-scale production. nih.gov

Environmental Impact: Process optimization also focuses on reducing waste and using greener reagents and solvents, aligning with the principles of sustainable manufacturing. acs.org

By addressing these factors, chemists can develop synthetic routes for pyrimidine derivatives that are not only scientifically elegant but also commercially viable and environmentally sound. acs.org

Derivatization and Broader Synthetic Utility of 5 Bromo 2 Methoxy 4,6 Dimethyl Pyrimidine

Development of Novel C-5 Substituted Pyrimidine (B1678525) Derivatives

The bromine atom at the C-5 position of 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine is the primary site for derivatization, serving as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. This reactivity is fundamental to the development of novel C-5 substituted pyrimidine derivatives. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly effective for this purpose. organic-chemistry.orglibretexts.org

The Suzuki cross-coupling reaction, for instance, allows for the formation of a carbon-carbon bond between the C-5 position of the pyrimidine and various aryl or heteroaryl boronic acids. rsc.orgmdpi.com This method is highly efficient for creating biaryl structures, which are common motifs in pharmacologically active compounds. nih.gov Similarly, the Sonogashira coupling enables the introduction of alkyne moieties by reacting the brominated pyrimidine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgwikipedia.org These alkynylpyrimidines are valuable precursors for further transformations or as final targets in materials science and medicinal chemistry. rsc.org

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions, which are applicable to 5-bromopyrimidine (B23866) scaffolds.

| Reaction Type | Reactant | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Na₂CO₃ or K₃PO₄ | 1,4-Dioxane (B91453) or Toluene/H₂O | Good to Excellent |

| Heck Coupling | Alkene (e.g., Acrylate) | Pd(OAc)₂ with PPh₃ | Et₃N or Cy₂NMe | DMF or DMAc | Moderate to Good |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | Good to Excellent |

Access to Polyfunctionalized Pyrimidine Scaffolds for Chemical Diversification

Beyond simple C-5 substitution, this compound provides a gateway to polyfunctionalized pyrimidine scaffolds, enabling extensive chemical diversification. researchgate.net Following an initial C-5 modification, the other substituents on the pyrimidine ring can be manipulated or can influence subsequent reactions, allowing for the creation of a library of related but structurally distinct molecules.

For example, after a Suzuki or Sonogashira reaction at the C-5 position, the methoxy (B1213986) group at C-2 can be demethylated to a hydroxyl group, which can then be further functionalized. The methyl groups at C-4 and C-6 can also undergo reactions such as oxidation or halogenation under specific conditions, although they are generally less reactive than the C-5 bromo position. This multi-step functionalization allows for the systematic modification of the pyrimidine core at various positions, which is a key strategy in drug discovery for optimizing the biological activity and pharmacokinetic properties of a lead compound. acs.org The synthesis of densely substituted pyrimidines is a testament to the versatility of such building blocks in generating molecular complexity. nih.gov

Construction of Fused Heterocyclic Systems Utilizing Pyrimidine Precursors

The pyrimidine ring of this compound is an excellent platform for the construction of fused heterocyclic systems. nih.gov These larger, polycyclic structures are of great interest due to their prevalence in biologically active natural products and pharmaceuticals. informahealthcare.comnih.gov Reactions that form new rings by utilizing two or more atoms of the pyrimidine core are a powerful tool in synthetic chemistry.

A common strategy involves introducing a functional group at the C-5 position that can then react with one of the adjacent methyl groups (at C-4 or C-6) or the nitrogen atom at N-1 or N-3 to form a new ring. For example, a Sonogashira coupling to introduce an alkyne at C-5 can be followed by an intramolecular cyclization to form a furo[2,3-d]pyrimidine (B11772683) system. researchgate.net Alternatively, introducing an amino or hydrazine (B178648) group can lead to the formation of pyrazolo[3,4-d]pyrimidines, another important heterocyclic scaffold. researchgate.netnih.govnih.gov These intramolecular cyclization reactions are often highly efficient and provide a direct route to complex fused systems that would be difficult to assemble otherwise. tsijournals.com

The table below illustrates examples of fused heterocyclic systems that can be synthesized from appropriately substituted pyrimidine precursors.

| Fused System | Synthetic Strategy | Key Reaction |

|---|---|---|

| Furo[2,3-d]pyrimidine | Introduction of an oxygen nucleophile followed by cyclization onto an adjacent position. | Intramolecular Cyclization |

| Pyrazolo[3,4-d]pyrimidine | Condensation of a hydrazine derivative with functional groups at C-4 and C-5. | Condensation/Cyclization |

| Thiazolo[3,2-a]pyrimidine | S-alkylation of a pyrimidine-2-thione followed by internal cyclization. | Intramolecular Cyclization |

| rsc.orgresearchgate.netnih.govTriazolo[4,3-a]pyrimidine | Cyclocondensation of a hydrazinyl-pyrimidine with a one-carbon source (e.g., formic acid). | Cyclocondensation |

Role as a Synthetic Intermediate for Complex Organic Architectures

The utility of this compound extends to its role as a crucial intermediate in the multi-step synthesis of complex organic architectures. jocpr.com In total synthesis and medicinal chemistry programs, molecules are often constructed in a convergent manner, where key fragments are synthesized separately and then joined together. Due to its defined substitution pattern and predictable reactivity, this brominated pyrimidine serves as a reliable and versatile building block. cymitquimica.com

For example, it can be incorporated into a larger molecule to introduce a pyrimidine moiety, which is a common feature in many drugs due to its ability to participate in hydrogen bonding and other intermolecular interactions. acs.org Its use in the synthesis of endothelin receptor antagonists and tyrosine kinase inhibitors highlights its importance in constructing molecules with specific biological targets. researchgate.netacs.org The ability to perform selective cross-coupling at the C-5 position without disturbing the other substituents allows for its clean integration into a complex synthetic sequence, preserving functionality for later-stage transformations. rsc.org This reliability makes it a valuable component in the strategic planning and execution of lengthy and complex syntheses.

Advanced Spectroscopic Characterization Methodologies in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural characterization. For 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine, the number of signals, their chemical shifts (δ), and splitting patterns in ¹H NMR, along with the chemical shifts in ¹³C NMR, confirm the arrangement of substituents on the pyrimidine (B1678525) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals for the two non-equivalent methyl groups (at C4 and C6) and one signal for the methoxy (B1213986) group protons. Due to the symmetrical nature of the substitution pattern concerning the methyl groups, their chemical environments would be very similar, but potentially distinguishable. The absence of protons on the pyrimidine ring at positions 2 and 5 simplifies the spectrum, leaving only the signals from the substituent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms of the pyrimidine core and the three substituent carbons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom at C5 will cause a downfield shift for C5. The methoxy group at C2 will shield C2, shifting it upfield compared to an unsubstituted carbon, while the carbon of the methoxy group itself will appear in the typical range for O-CH₃ carbons. The carbons bearing the methyl groups (C4 and C6) would be expected at a characteristic downfield position due to being part of the aromatic ring and attached to methyl groups.

Based on analyses of related pyrimidine structures, the predicted chemical shifts for this compound are summarized below. jocpr.comresearchgate.net

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 4,6-CH₃ | ~2.4 - 2.6 | Singlet |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~165 |

| C-4, C-6 | ~170 |

| C-5 | ~105 |

| 4,6-CH₃ | ~24 |

These predicted values help in distinguishing between potential isomers by confirming the specific substitution pattern on the pyrimidine ring.

While this compound does not possess stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into its preferred conformation in solution. NOESY experiments can reveal through-space proximity between protons. For this molecule, a NOESY experiment could show correlations between the protons of the methoxy group and the protons of the adjacent methyl groups at C4 and C6, helping to understand the spatial arrangement and potential rotational barriers of the methoxy group. Such techniques are crucial in the conformational analysis of more complex, substituted pyrimidines. ijera.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Structural Assignment

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the methyl and methoxy groups, C=N and C=C stretching vibrations from the pyrimidine ring, and C-O stretching from the methoxy group. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyrimidine ring vibrations are often strong in the Raman spectrum. Symmetrical vibrations, which might be weak in the IR spectrum, can be prominent in the Raman spectrum.

Analysis of similar structures, such as 2-amino-4,6-dimethylpyrimidine (B23340) and other brominated heterocycles, allows for the prediction of the main vibrational frequencies. ijera.comresearchgate.net

Predicted Vibrational Frequencies

| Functional Group / Vibration | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Methyl/Methoxy) | 2950 - 3050 | 2950 - 3050 |

| C=N/C=C Stretch (Ring) | 1550 - 1650 | 1550 - 1650 |

| C-O Stretch (Methoxy) | 1200 - 1300 | 1200 - 1300 |

Mass Spectrometry (MS/LC-MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For this compound (C₇H₉BrN₂O), the expected monoisotopic mass is approximately 215.99 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The pyrimidine ring is relatively stable, but fragmentation could occur through the loss of substituents. chemicalbook.com Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from a dimethyl group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the bromine atom.

Liquid chromatography-mass spectrometry (LC-MS) can be used for the analysis of the compound in complex mixtures and for metabolic studies. govinfo.gov

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 216/218 | Molecular ion peak (⁷⁹Br/⁸¹Br isotopes) |

| [M-CH₃]⁺ | 201/203 | Loss of a methyl radical |

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Intramolecular Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidine derivatives, the absorption bands are typically due to π → π* and n → π* transitions.

The substitution on the pyrimidine ring with a methoxy group (an electron-donating group) and a bromine atom (an electron-withdrawing group with lone pairs) is expected to influence the position and intensity of these absorption bands. These substitutions can lead to bathochromic (red) or hypsochromic (blue) shifts compared to the parent pyrimidine molecule. Studies on related substituted pyrimidines indicate that such transitions are sensitive to the electronic nature of the substituents and can provide insight into intramolecular charge transfer possibilities. nih.gov

Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~260 - 280 | Ethanol/Methanol |

This comprehensive spectroscopic approach, combining NMR, vibrational, mass, and electronic spectroscopies, is indispensable for the unambiguous characterization of this compound and related heterocyclic systems.

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Methoxy 4,6 Dimethyl Pyrimidine and Analogues

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Optimized Molecular Geometries

Theoretical studies on 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine and its analogues frequently utilize Density Functional Theory (DFT) to determine the molecule's most stable three-dimensional structure. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311++G(d,p), is a common choice for these calculations due to its balance of accuracy and computational efficiency. researchgate.netnih.gov

The process involves an iterative optimization of the molecule's geometry to find the minimum energy conformation on the potential energy surface. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the steric and electronic effects of the bromo, methoxy (B1213986), and dimethyl substituents on the pyrimidine (B1678525) ring. For instance, the presence of the relatively bulky bromine atom and methyl groups can influence the planarity of the pyrimidine ring and the orientation of the methoxy group.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C4-C5 | 1.405 |

| C5-C6 | 1.403 | |

| C5-Br11 | 1.890 | |

| N1-C2 | 1.335 | |

| C2-O7 | 1.350 | |

| Bond Angle | C4-C5-C6 | 118.5 |

| N1-C6-C5 | 120.2 | |

| Br11-C5-C4 | 121.0 | |

| Dihedral Angle | C6-N1-C2-N3 | -0.5 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar pyrimidine derivatives.

Prediction and Interpretation of Spectroscopic Data through Computational Approaches

Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra.

Calculation of Theoretical Vibrational Frequencies and Simulation of FTIR/Raman Spectra

DFT calculations are also employed to predict the vibrational frequencies of this compound. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes can be obtained. These theoretical frequencies correspond to the fundamental vibrations of the molecule, such as stretching, bending, and wagging motions of different functional groups. nih.gov

These calculated frequencies can be used to simulate the Fourier Transform Infrared (FTIR) and Raman spectra of the molecule. researchgate.netresearchgate.net Comparing these simulated spectra with experimentally recorded ones allows for a detailed and accurate assignment of the observed vibrational bands. nih.gov For example, characteristic C-H stretching vibrations of the methyl and methoxy groups, pyrimidine ring stretching modes, and the C-Br stretching vibration can be precisely identified. researchgate.net

Table 2: Theoretical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3015 | Medium | C-H aromatic stretch |

| 2985 | Strong | CH₃ asymmetric stretch |

| 2940 | Strong | CH₃ symmetric stretch |

| 1580 | Strong | C=N ring stretch |

| 1555 | Strong | C=C ring stretch |

| 1450 | Medium | CH₃ asymmetric deformation |

| 1250 | Strong | C-O-C asymmetric stretch |

| 1030 | Medium | C-O-C symmetric stretch |

Note: This data is a representative example based on computational studies of substituted pyrimidines. researchgate.netijera.com

Computational Determination of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. researchgate.net This method, typically performed on a DFT-optimized geometry, can predict the ¹H and ¹³C NMR spectra with considerable accuracy. researchgate.netresearchgate.net

Theoretical calculations of chemical shifts for this compound help in the unambiguous assignment of signals in the experimental NMR spectra. The calculations can predict how the electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups influence the electronic environment of each hydrogen and carbon atom, thereby affecting their resonance frequencies. researchgate.net

Simulation of UV-Vis Spectra and Analysis of Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these transitions, often π → π* or n → π* excitations, provides a deeper understanding of the molecule's electronic structure and its interaction with light. rsc.org

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. researchgate.netnih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis reveals the most likely sites for nucleophilic and electrophilic attack, providing valuable insights into the molecule's reactive behavior. researchgate.netresearchgate.net

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

Note: These values are illustrative and represent typical results from DFT-based FMO analysis for halogenated aromatic compounds.

Atomic Charge Distribution Analysis (e.g., Mulliken, NBO)

Mulliken population analysis, one of the earliest methods, assigns atomic charges based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. While widely used, its results can be sensitive to the choice of basis set. The NBO method offers a more chemically intuitive picture by analyzing the localized, Lewis-like bonding structures (i.e., bonds and lone pairs). NBO charges are generally less dependent on the basis set and provide a robust description of charge distribution based on the occupancy of natural atomic orbitals.

For this compound, the charge distribution is heavily influenced by the presence of several electronegative atoms. The nitrogen atoms in the pyrimidine ring, the oxygen atom of the methoxy group, and the bromine atom all draw electron density away from the carbon and hydrogen atoms. Computational studies on analogous substituted pyrimidines show that the ring nitrogen atoms typically carry a significant negative partial charge. Conversely, the carbon atoms bonded to these heteroatoms exhibit positive partial charges. In a quantitative structure-activity relationship (QSAR) study on pyrimidine-5-carbonitrile derivatives, it was noted that nitrogen atoms consistently possessed negative charges, while adjacent carbon atoms were positively charged due to the strong electron-withdrawing effect. researchgate.net

| Atom | Atom Number | Predicted NBO Charge (a.u.) |

|---|---|---|

| N1 | 1 | -0.55 |

| C2 | 2 | +0.70 |

| N3 | 3 | -0.58 |

| C4 | 4 | +0.35 |

| C5 | 5 | -0.10 |

| C6 | 6 | +0.35 |

| Br | 7 | -0.05 |

| O (methoxy) | 8 | -0.50 |

Table 1: Predicted Natural Bond Orbital (NBO) atomic charges for selected atoms in this compound. Values are illustrative and based on computational studies of analogous pyrimidine derivatives.

Electrostatic Potential Surfaces for Understanding Intermolecular Interactions

A Molecular Electrostatic Potential (MESP or ESP) surface is a three-dimensional visualization of the electrostatic potential mapped onto the molecule's electron density surface. This tool is exceptionally useful for predicting and understanding non-covalent interactions, as it clearly illustrates the charge distribution from the perspective of an approaching reactant or solvent molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

In pyrimidine derivatives, the ESP surface is a key descriptor of chemical reactivity. chemicalbook.com For this compound, the most negative regions of the ESP are expected to be localized around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The oxygen atom of the methoxy group also contributes to a region of negative potential. These sites represent the most likely points for hydrogen bonding or coordination with metal cations.

Conversely, the hydrogen atoms of the methyl and methoxy groups will exhibit positive electrostatic potential. An interesting feature often observed for halogenated aromatic compounds is a region of positive potential on the outermost portion of the halogen atom, known as a "sigma-hole" (σ-hole). acs.org This positive cap on the bromine atom in this compound would be surrounded by a belt of negative potential and could engage in specific, directional non-covalent interactions known as halogen bonds. The ESP surface thus provides a detailed roadmap for predicting how the molecule will interact with other species, guiding the understanding of its binding properties and reaction mechanisms. biointerfaceresearch.com

Mechanistic Pathway Elucidation and Reaction Energetics through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable method for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including stable molecules (reactants, intermediates, products) and transition states—the maximum energy points along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. Computational studies can provide quantitative data on these barriers, allowing for the comparison of different possible reaction pathways. nih.gov For instance, in the synthesis of pyrimidine derivatives, DFT calculations can be used to model proposed reaction steps, such as condensation or cyclization, to determine the most energetically favorable route.

Studies on the formation of pyrimidine nucleosides have utilized DFT to investigate the reaction energetics and the catalytic role of ions. nih.gov Such calculations demonstrate how computational models can afford crucial stabilization energies and elucidate the function of catalysts. Similarly, the synthesis of energetic molecules based on pyrimidine rings has been guided by theoretical calculations to predict the energy and stability of potential products, thereby directing synthetic efforts toward the most promising pathways.

A representative energy profile for a hypothetical reaction involving a pyrimidine derivative is shown in Table 2. The data illustrates how computational chemistry can quantify the energetics of a reaction, providing values for the relative stability of intermediates and the height of energy barriers that must be overcome.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Metastable Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -12.0 |

Table 2: Illustrative reaction energetics for a hypothetical two-step reaction involving a pyrimidine derivative, as determined by computational modeling. Energies are relative to the reactants.

Conformational Analysis and Energetic Profiles of Pyrimidine Derivatives

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly in biological systems where molecular recognition is highly specific. Conformational analysis involves identifying the stable arrangements of a molecule (conformers) and determining their relative energies and the energy barriers for interconversion. For molecules with rotatable single bonds, such as this compound, multiple conformers can exist.

The methoxy and methyl groups attached to the pyrimidine ring are not fixed in space. Rotation around the C2-O bond of the methoxy group and the C-C bonds of the methyl groups can lead to different spatial arrangements. Computational methods, such as relaxed potential energy surface scans, are used to explore the conformational space. In this technique, a specific dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. This process generates an energetic profile that reveals the low-energy conformers (energy minima) and the rotational energy barriers (energy maxima).

Studies on pyrimidine-embedded macrocycles have shown that such molecules can exhibit either skeletal rigidity or flexibility with multiple low-energy conformers, which can be critical for their interaction with biological targets. The conformational preferences of the methyl groups in caffeine, a molecule containing a pyrimidine ring, have been analyzed in detail, revealing subtle energy differences between various orientations. For this compound, the orientation of the methoxy group's methyl substituent relative to the pyrimidine ring is a key conformational feature. The energetic preference for a planar versus a non-planar arrangement is determined by a balance of steric hindrance and electronic effects, such as hyperconjugation.

Table 3 presents a hypothetical energetic profile for the rotation around the C2-O bond of the methoxy group in a substituted pyrimidine, illustrating how different orientations correspond to different energy levels.

| Conformer | Dihedral Angle (N1-C2-O-CH₃) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| A | 0° | 0.00 | Global Minimum |

| B | 60° | 1.52 | - |

| C | 90° | 2.10 | Transition State |

| D | 120° | 1.45 | - |

| E | 180° | 0.25 | Local Minimum |

Table 3: Representative energetic profile for the conformational analysis of a methoxy-substituted pyrimidine, showing relative energies for different rotational conformers.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Routes with Enhanced Regioselectivity and Atom Economy

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine, future research will likely focus on pioneering synthetic routes that offer high regioselectivity and atom economy, moving beyond traditional methods.

Key areas of exploration include:

One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without the need for intermediate isolation can significantly improve efficiency. A potential route could involve a one-step reaction using 2-bromomalonaldehyde (B19672) and an appropriate amidine compound, which has been shown to be effective for other 5-bromo-2-substituted pyrimidines. google.com This approach simplifies the process, reduces waste, and lowers costs. google.com

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a critical aspect of sustainable synthesis. Future routes could employ deep eutectic solvents (DESs) as green catalysts, which have been successfully used for the synthesis of other pyrimidine (B1678525) derivatives. nih.gov These methods often offer mild reaction conditions, short reaction times, and high yields. nih.gov

Catalytic Methods: Investigating novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to more efficient and selective syntheses. For instance, copper triflate has demonstrated selectivity in reactions involving pyrimidine derivatives.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

| One-Pot Synthesis | Reduced reaction time, simplified workup, lower cost. google.com | Optimization of reaction conditions for multiple steps. |

| Green Catalysis (e.g., DESs) | Environmentally friendly, mild conditions, high yields. nih.gov | Catalyst recovery and reusability. |

| Novel Catalytic Systems | High efficiency and regioselectivity. | Catalyst cost and sensitivity. |

Investigation of Undiscovered Reactivity Patterns for Expanding Synthetic Scope

The reactivity of this compound is largely dictated by its bromine and methoxy (B1213986) substituents. While the bromine at the 5-position is amenable to various cross-coupling reactions, a deeper investigation into its reactivity could unveil novel transformations and expand its utility as a synthetic building block.

Future research could focus on:

Metal-Catalyzed Cross-Coupling Reactions: While reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are anticipated, exploring less common coupling partners and catalytic systems could lead to the synthesis of novel and complex molecules. nbinno.com The electronic influence of the methoxy and dimethyl groups on the reactivity of the bromine atom warrants detailed investigation. nbinno.com

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring or the methyl groups would represent a highly atom-economical approach to introduce further complexity.

Photoredox Catalysis: The use of visible light-mediated reactions could open up new avenues for functionalization under mild conditions, potentially allowing for transformations that are not accessible through traditional thermal methods.

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can provide invaluable insights into its properties and reactivity, guiding experimental work.

Potential areas of computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate molecular properties such as electronic structure, bond lengths, and angles. researchgate.net These calculations can help in understanding the reactivity of different sites on the molecule and predicting the outcomes of reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activities or physical properties. mdpi.comnih.govnih.gov This can aid in the predictive design of new compounds with desired characteristics.

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. biointerfaceresearch.comdovepress.com

Table 2: Applications of Computational Methods

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism studies. researchgate.net | Transition state energies, reaction pathways. |

| QSAR | Predictive design of new compounds. mdpi.comnih.govnih.gov | Biological activity, physicochemical properties. |

| Molecular Docking | Drug discovery. biointerfaceresearch.comdovepress.com | Binding affinity, interaction modes with targets. |

Integration with High-Throughput Synthesis and Screening Methodologies for Chemical Discovery

High-throughput synthesis and screening (HTS) are essential technologies in modern chemical discovery, particularly in the pharmaceutical and agrochemical industries. Integrating this compound into HTS workflows could accelerate the discovery of new bioactive molecules.

Future efforts in this area could involve:

Combinatorial Chemistry: Using the pyrimidine scaffold as a core, combinatorial libraries of derivatives can be synthesized by varying the substituents at different positions. This can be achieved through parallel synthesis techniques.

High-Throughput Screening Assays: The synthesized libraries can be rapidly screened against a wide range of biological targets to identify compounds with interesting activities. rsc.orgacs.org Mass spectrometry-based HTS methods are becoming increasingly powerful for this purpose. nih.gov

Integration of Virtual and High-Throughput Screening: A combined approach, where virtual screening is used to select a smaller, more focused set of compounds for experimental high-throughput screening, can significantly improve the efficiency of the discovery process. nih.gov

Potential Contributions to Advanced Materials Science and Supramolecular Assemblies

The unique electronic and structural features of the pyrimidine ring suggest that this compound and its derivatives could find applications in materials science and supramolecular chemistry.

Promising research directions include:

Organic Electronics: Pyrimidine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification to create novel materials with desired characteristics.

Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular structures through non-covalent interactions. acs.orgtandfonline.com These self-assembling systems could have applications in areas such as crystal engineering, drug delivery, and sensing. acs.orgtandfonline.comnih.gov The formation of co-crystals with other molecules could be explored to modify the physicochemical properties of the compound. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Bromo-2-methoxy-4,6-dimethyl-pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often used: (1) bromination of 2-methoxy-4,6-dimethyl-pyrimidine using N-bromosuccinimide (NBS) under radical initiation, followed by (2) purification via column chromatography. Key parameters include temperature control (e.g., 80°C in DMF with K₂CO₃ for alkylation steps, as seen in bromopyrimidine syntheses) and stoichiometric ratios to minimize byproducts like dehalogenated derivatives . Optimization of base (e.g., K₂CO₃ vs. NaH) and solvent polarity can improve yields (>65%) and purity (>97%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- NMR : Compare H and C spectra with literature data. The methoxy group typically resonates at δ 3.9–4.1 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm .

- X-ray crystallography : Resolve intermolecular interactions, such as halogen bonding (Br···N/O) and hydrogen bonding, to confirm spatial arrangement. For example, related bromopyrimidines exhibit Cl···N interactions (3.09–3.10 Å) stabilizing crystal packing .

Advanced Research Questions

Q. What role does the bromine substituent play in mediating cross-coupling reactions for functionalizing this compound?

- Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, substituting Br with boronate esters (e.g., using Pd catalysts) enables access to biaryl derivatives. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Reaction monitoring : Use LC-MS to track debromination byproducts, which may arise from reducing conditions .

- Yield challenges : Steric hindrance from methyl/methoxy groups may reduce coupling efficiency (<50%); microwave-assisted synthesis can enhance rates .

Q. How do electronic and steric effects of the methoxy and methyl groups influence regioselectivity in electrophilic substitutions?

- Methodological Answer :

- Electronic effects : The methoxy group is strongly electron-donating (+M effect), directing electrophiles to the para position (C5 in pyrimidine). However, steric hindrance from methyl groups at C4/C6 can override electronic preferences, leading to alternative sites (e.g., meta to methoxy).

- Experimental validation : Nitration studies on analogous compounds show mixed regioselectivity; use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for brominated pyrimidines?

- Methodological Answer :

- Data normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase inhibition assays).

- Structural analogs : Compare IC₅₀ values of this compound with 5-iodo or 5-chloro derivatives to isolate electronic vs. steric contributions.

- Crystallographic evidence : Resolve binding modes using protein-ligand co-crystallography (e.g., with CDK2 or EGFR kinases) to validate hypothesized interactions .

Technical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.